Cas no 2866335-21-7 (4-(Oxetane-3-sulfonyl)piperidine)

4-(Oxetane-3-sulfonyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 2866335-21-7
- 4-(oxetane-3-sulfonyl)piperidine
- EN300-37409201
- 4-(oxetan-3-ylsulfonyl)piperidine
- 4-(Oxetane-3-sulfonyl)piperidine
-
- インチ: 1S/C8H15NO3S/c10-13(11,8-5-12-6-8)7-1-3-9-4-2-7/h7-9H,1-6H2
- InChIKey: HMJKNYHCMHNGFN-UHFFFAOYSA-N
- SMILES: S(C1COC1)(C1CCNCC1)(=O)=O
計算された属性
- 精确分子量: 205.07726451g/mol
- 同位素质量: 205.07726451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 63.8Ų
4-(Oxetane-3-sulfonyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37409201-10.0g |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-18 | |
Enamine | EN300-37409201-2.5g |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-18 | |
Aaron | AR02AIQT-50mg |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95% | 50mg |
$340.00 | 2025-02-18 | |
Aaron | AR02AIQT-10g |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95% | 10g |
$5850.00 | 2023-12-15 | |
Aaron | AR02AIQT-5g |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95% | 5g |
$3955.00 | 2023-12-15 | |
Aaron | AR02AIQT-250mg |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95% | 250mg |
$695.00 | 2025-02-18 | |
Enamine | EN300-37409201-5.0g |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-18 | |
Enamine | EN300-37409201-0.05g |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95.0% | 0.05g |
$229.0 | 2025-03-18 | |
Enamine | EN300-37409201-0.1g |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95.0% | 0.1g |
$342.0 | 2025-03-18 | |
Aaron | AR02AIQT-1g |
4-(oxetane-3-sulfonyl)piperidine |
2866335-21-7 | 95% | 1g |
$1381.00 | 2025-02-18 |
4-(Oxetane-3-sulfonyl)piperidine 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-(Oxetane-3-sulfonyl)piperidineに関する追加情報
4-(Oxetane-3-sulfonyl)piperidine: A Promising Compound in Medicinal Chemistry
4-(Oxetane-3-sulfonyl)piperidine (CAS No. 2866335-21-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines the properties of an oxetane ring and a piperidine moiety, making it a valuable candidate for various pharmaceutical developments.
The oxetane ring, a four-membered cyclic ether, is known for its high reactivity and ability to enhance the bioavailability and metabolic stability of drug molecules. The sulfonyl group, on the other hand, imparts polarity and can improve the solubility and binding affinity of the compound. The piperidine moiety, a six-membered nitrogen-containing ring, is a common structural element in many biologically active compounds and is often associated with central nervous system (CNS) activity.
Recent studies have explored the potential of 4-(Oxetane-3-sulfonyl)piperidine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control, making them important targets for the development of new drugs to treat conditions such as depression, anxiety, and Parkinson's disease.
In addition to its potential in neurological disorders, 4-(Oxetane-3-sulfonyl)piperidine has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease (IBD). Studies have demonstrated that compounds with similar structural features can inhibit pro-inflammatory cytokines and reduce oxidative stress, suggesting that 4-(Oxetane-3-sulfonyl)piperidine may have therapeutic benefits in these conditions.
The pharmacokinetic properties of 4-(Oxetane-3-sulfonyl)piperidine have also been studied extensively. Its unique structure allows for improved oral bioavailability and reduced first-pass metabolism, which are critical factors for developing effective oral medications. Furthermore, the compound has shown good plasma stability and low toxicity in preclinical studies, indicating its potential for safe and effective use in humans.
In the context of drug discovery and development, 4-(Oxetane-3-sulfonyl)piperidine serves as an excellent scaffold for further optimization. Chemists can modify the functional groups attached to the oxetane and piperidine rings to fine-tune the compound's pharmacological profile. For example, substituents on the piperidine ring can be varied to enhance receptor selectivity or improve metabolic stability. Similarly, modifications to the sulfonyl group can alter solubility and binding affinity.
The synthesis of 4-(Oxetane-3-sulfonyl)piperidine has been optimized using modern synthetic techniques. Efficient routes have been developed that minimize by-products and reduce reaction times, making large-scale production feasible. These synthetic methods are environmentally friendly and cost-effective, which is essential for commercial viability.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(Oxetane-3-sulfonyl)piperidine-based drugs. Early results are promising, with several compounds showing significant therapeutic effects without major side effects. These findings underscore the potential of this compound as a lead molecule for developing new treatments for a variety of diseases.
In conclusion, 4-(Oxetane-3-sulfonyl)piperidine (CAS No. 2866335-21-7) represents a promising advancement in medicinal chemistry. Its unique combination of structural features offers multiple avenues for therapeutic application, from neurological disorders to inflammatory conditions. Ongoing research continues to uncover new possibilities for this compound, solidifying its position as a valuable asset in the pharmaceutical industry.
2866335-21-7 (4-(Oxetane-3-sulfonyl)piperidine) Related Products
- 1009410-64-3(N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide)
- 2172434-71-6(tert-butyl 3-(fluorosulfonyl)methyl-4-(thiophen-3-yl)pyrrolidine-1-carboxylate)
- 1805101-51-2(Ethyl 2-amino-6-chloro-4-(difluoromethyl)pyridine-3-acetate)
- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 2005560-77-8(4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine)
- 2287261-87-2(2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
- 2171148-82-4((3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)
- 2092111-40-3(1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)
- 2728725-56-0((S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride)




